molecular formula C34H38O13 B610840 Silvestrol CAS No. 697235-38-4

Silvestrol

Cat. No.: B610840
CAS No.: 697235-38-4
M. Wt: 654.7 g/mol
InChI Key: GVKXFVCXBFGBCD-QKDMMWSPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action: eIF4A Inhibition

Silvestrol acts as a potent and selective inhibitor of the RNA helicase enzyme eIF4A . This enzyme is a critical component of the eukaryotic initiation factor (eIF) 4F complex, which plays a key role in stimulating ribosome recruitment during translation initiation . By targeting eIF4A, this compound disrupts the translation process, affecting protein synthesis.

Mode of Action: Ribosome Recruitment Impairment

This compound impairs the ribosome recruitment step of translation initiation by altering the composition of the eIF4F complex. Specifically, it interferes with the assembly of eIF4F, leading to reduced ribosome binding to mRNA. As a result, protein synthesis is disrupted, impacting cellular processes .

Biochemical Pathways: Anticancer Activity

This compound exhibits significant anticancer activity. In human breast and prostate cancer xenograft models, it induces apoptosis (cell death), decreases proliferation, and inhibits angiogenesis (blood vessel formation). These effects contribute to its antitumor properties .

Result of Action: Preferential mRNA Inhibition

This compound preferentially inhibits translation of malignancy-related mRNAs. It selectively targets weakly initiating mRNAs, impacting the expression of specific proteins involved in cancer progression .

Action Environment: Environmental Factors

The influence of environmental factors on this compound’s action, efficacy, and stability remains an area of study. Factors such as pH, temperature, and cellular context may affect its performance .

: Antitumor Activity and Mechanism of Action of the Cyclopenta[b]benzofuran, this compound : This compound - Wikipedia

Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of silvestrol is complex and involves multiple steps. One reported methodology includes the preparation of multigram quantities of this compound through total synthesis, using previously established protocols as templates . The synthetic route typically involves the formation of the cyclopenta[b]benzofuran core and the attachment of the dioxane ether side chain through a series of oxidation, reduction, and substitution reactions.

Industrial Production Methods: Due to the complexity of its synthesis and the difficulty in extracting this compound from natural sources in commercial amounts, industrial production has focused on the development of structurally simplified analogues such as CR-31-B . These analogues retain the bioactivity of this compound while being more feasible to produce on a larger scale.

Chemical Reactions Analysis

Types of Reactions: Silvestrol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for the synthesis and modification of this compound and its analogues.

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include oxidizing agents for the formation of the cyclopenta[b]benzofuran core and reducing agents for the attachment of the dioxane ether side chain. Specific conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.

Major Products Formed: The major products formed from these reactions include this compound itself and its structurally simplified analogues, which are designed to retain the bioactivity of the parent compound while being easier to synthesize and produce on an industrial scale .

Properties

IUPAC Name

methyl (1R,2R,3S,3aR,8bS)-6-[[(2S,3R,6R)-6-[(1R)-1,2-dihydroxyethyl]-3-methoxy-1,4-dioxan-2-yl]oxy]-1,8b-dihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H38O13/c1-40-20-12-10-19(11-13-20)34-27(18-8-6-5-7-9-18)26(30(38)42-3)29(37)33(34,39)28-23(41-2)14-21(15-24(28)47-34)45-32-31(43-4)44-17-25(46-32)22(36)16-35/h5-15,22,25-27,29,31-32,35-37,39H,16-17H2,1-4H3/t22-,25-,26-,27-,29-,31-,32-,33+,34+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVKXFVCXBFGBCD-QKDMMWSPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(OC(CO1)C(CO)O)OC2=CC3=C(C(=C2)OC)C4(C(C(C(C4(O3)C5=CC=C(C=C5)OC)C6=CC=CC=C6)C(=O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1[C@@H](O[C@H](CO1)[C@@H](CO)O)OC2=CC3=C(C(=C2)OC)[C@@]4([C@@H]([C@@H]([C@H]([C@@]4(O3)C5=CC=C(C=C5)OC)C6=CC=CC=C6)C(=O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H38O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601028120
Record name Silvestrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601028120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

654.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

697235-38-4
Record name (-)-Silvestrol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=697235-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silvestrol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0697235384
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silvestrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601028120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SILVESTROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KK3Y3KN5BV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.